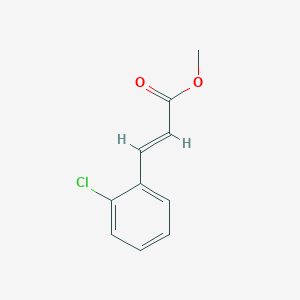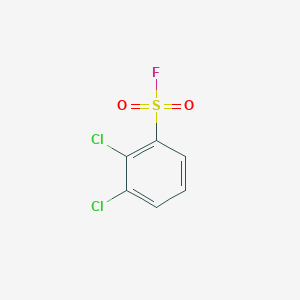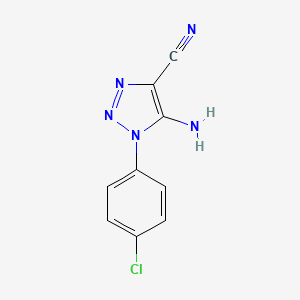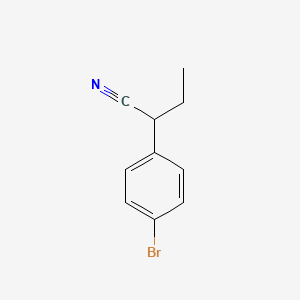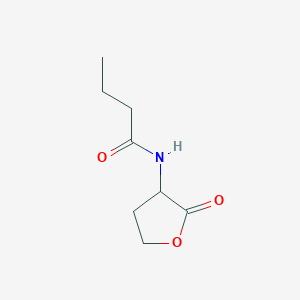
N-Butanoyl-DL-homoserine lactone
描述
纤溶酶原激活抑制剂2型,也称为丝氨酸蛋白酶抑制剂B2,是丝氨酸蛋白酶抑制剂B家族成员。它最初被发现是分泌型丝氨酸蛋白酶尿激酶型纤溶酶原激活剂的抑制剂。 纤溶酶原激活抑制剂2型在纤溶酶原激活级联中起着重要作用,该级联对于维持血管通畅和重塑细胞外基质至关重要 .
作用机制
生化分析
Biochemical Properties
N-Butanoyl-DL-homoserine lactone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to regulate gene expression in bacteria . It is also a potent chemoattractant for human immune cells such as neutrophils .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is known to induce the expression of virulence genes in Pseudomonas aeruginosa when used at a concentration of 10 µM .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the synthesis of antibody-drug conjugates (ADCs) as a cleavable ADC linker .
准备方法
聚酰胺酰亚胺类化合物的合成,包括纤溶酶原激活抑制剂2型,涉及二胺与二羧酸的直接缩聚。 该反应通常使用熔融四丁基溴化铵作为绿色介质,使用三苯基亚磷酸酯作为缩合剂 . 二胺通过2-[5-(4-氨基苯基)呋喃-2-基]-4,5-二苯基-1H-咪唑与3,5-二硝基苯甲酰氯的直接缩合合成,然后还原二硝基化合物 .
化学反应分析
纤溶酶原激活抑制剂2型会经历各种化学反应,包括聚合和与纤溶酶原激活剂形成复合物。 它与尿激酶型纤溶酶原激活剂和组织型纤溶酶原激活剂形成稳定的复合物,抑制其活性 . 该化合物还可以发生自发聚合,这种聚合会因稀释的盐酸胍等处理而增强 .
科学研究应用
纤溶酶原激活抑制剂2型在科学研究中具有广泛的应用。 它在妊娠期间和炎症反应中被显着上调 . 该化合物已被证明可以抑制β淀粉样蛋白的聚集,β淀粉样蛋白与阿尔茨海默病和先兆子痫有关 . 此外,纤溶酶原激活抑制剂2型具有细胞保护、免疫调节和抗炎活性 . 它还参与适应性免疫的调节,并已被研究其在肿瘤生物学中的潜在作用 .
相似化合物的比较
纤溶酶原激活抑制剂2型在丝氨酸蛋白酶抑制剂中是独一无二的,因为它具有双重细胞内和细胞外功能。 类似的化合物包括纤溶酶原激活抑制剂1型和其他丝氨酸蛋白酶抑制剂家族成员 . 与纤溶酶原激活抑制剂1型不同,纤溶酶原激活抑制剂2型对次氯酸盐诱导的失活具有更强的抵抗力,并且具有保持型细胞外伴侣活性 . 这使得纤溶酶原激活抑制剂2型在涉及氧化应激和蛋白质聚集的疾病中特别有价值。
属性
IUPAC Name |
N-(2-oxooxolan-3-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


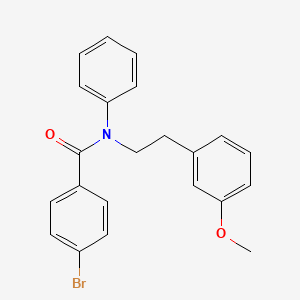
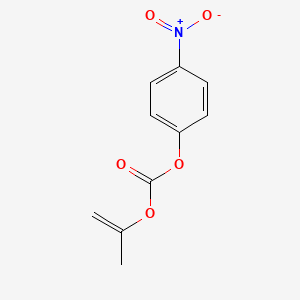
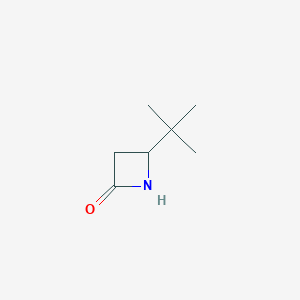
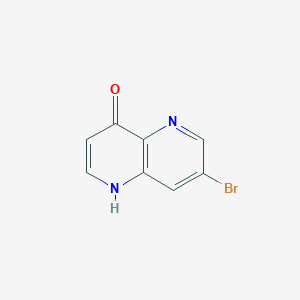
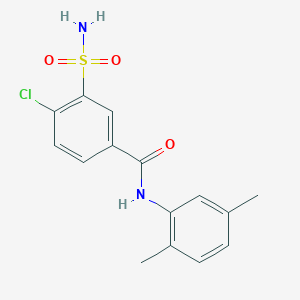
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)
